Arctigenin methyl ether

Catalog No.
S584409
CAS No.
25488-59-9
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arctigenin methyl ether

CAS Number

25488-59-9

Product Name

Arctigenin methyl ether

IUPAC Name

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1

InChI Key

SNAOLIMFHAAIER-DLBZAZTESA-N

SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC

Synonyms

dimethylmatairesinol

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC

The exact mass of the compound Dimethylmatairesinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675473. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Arctigenin methyl ether (CAS 25488-59-9), also known as dimethylmatairesinol, is a fully protected dibenzylbutyrolactone lignan. Unlike its natural analogs arctigenin and matairesinol, which contain reactive free phenolic hydroxyl groups, this compound features complete methylation of its aromatic rings [1]. This structural modification fundamentally alters its physicochemical profile, increasing its lipophilicity (logP ~4.04) and rendering it highly stable against oxidative degradation[1]. In procurement and material selection, it serves as a critical, stable precursor for the synthesis of complex polycyclic lignans (such as steganes) and acts as a potent, non-redox-active reference standard in in vitro pharmacological assays targeting cell proliferation and specific enzyme inhibition .

Substituting arctigenin methyl ether with its free-phenol analogs (such as arctigenin or matairesinol) or its glycoside (arctiin) frequently leads to critical process failures in both synthetic and analytical workflows[1]. In synthetic chemistry, free phenols are highly susceptible to unwanted phenolic oxidation and polymerization under harsh coupling conditions, destroying yields when attempting to form complex ring systems like isosteganes [2]. In biological assays, the presence of a free phenol introduces confounding antioxidant (redox) activity, which can mask true receptor-mediated or enzymatic inhibition mechanisms [3]. Furthermore, the significantly lower lipophilicity of the unmethylated forms alters cellular membrane permeability, meaning they cannot function as direct pharmacokinetic or structural substitutes for the fully methylated ether.

Synthetic Yield in Oxidative Coupling Reactions

During the synthesis of complex polycyclic lignans, the protection state of the aromatic hydroxyls dictates the reaction pathway. When subjected to oxidative coupling with thallium tristrifluoroacetate, arctigenin methyl ether (dimethylmatairesinol) undergoes clean non-phenolic coupling to yield isosteganes in high yields. In contrast, unprotected lignans like arctigenin or matairesinol undergo uncontrolled phenolic oxidation, leading to complex mixtures and negligible yields of the desired cyclized product[1].

Evidence DimensionIntramolecular C-C bond formation (Oxidative Coupling)
Target Compound DataHigh yield of isostegane via non-phenolic coupling
Comparator Or BaselineUnprotected Arctigenin/Matairesinol (Yields complex degradation mixtures)
Quantified DifferenceEnables successful cyclization by preventing off-target phenolic oxidation
ConditionsThallium(III) oxide and trifluoroacetic acid with boron trifluoride etherate

For chemical procurement, the fully methylated ether is strictly required as a precursor to synthesize stegane-class cyclooctadiene lignans without degradation.

Lipophilicity and Membrane Permeability (logP)

The complete methylation of arctigenin methyl ether significantly enhances its lipophilicity compared to its natural precursors. Analytical databases report a calculated logP of approximately 4.04 for the methyl ether, whereas the free phenol arctigenin exhibits a lower logP, and its glycoside arctiin is highly hydrophilic [1]. This increase over arctigenin fundamentally changes its solubility profile and enhances passive diffusion across lipid membranes in cellular assays, making it a distinct physicochemical entity [1].

Evidence DimensionCalculated logP (Lipophilicity)
Target Compound DatalogP ~ 4.04
Comparator Or BaselineArctigenin (logP ~ 3.2) / Arctiin (logP ~ 1.5)
Quantified DifferenceIncrease of ~0.8 to 2.5 log units
ConditionsStandard ALOGPS / ChemAxon computational models

Buyers selecting compounds for high-throughput intracellular screening must use the methyl ether to ensure adequate membrane penetration without active transport.

In Vitro Anti-Proliferative Potency

Arctigenin methyl ether demonstrates potent anti-proliferative activity independent of the free phenolic group usually associated with lignan antioxidant effects. In cytotoxicity assays against HepG2 (hepatocellular carcinoma) and KKU-M156 (cholangiocarcinoma) cell lines, the compound achieved IC50 values of 5.2 μM and 5.4 μM, respectively. This demonstrates that the fully protected ether maintains low-micromolar efficacy, serving as a highly active, chemically stable benchmark compared to easily oxidized phenolic lignans.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data5.2 μM (HepG2) / 5.4 μM (KKU-M156)
Comparator Or BaselineStandard unmodified lignan baseline (>10 μM in typical assays)
Quantified DifferenceLow-micromolar targeted inhibition
ConditionsIn vitro cell viability assay (Emax 78% for HepG2)

Provides a chemically stable, highly potent reference standard for oncology researchers investigating non-redox-mediated lignan cytotoxicity.

Specific Na+,K+-ATPase Inhibition

Unlike broad-spectrum antioxidant lignans, arctigenin methyl ether acts as a specific endogenous digitalis-like substance. It is capable of inhibiting Na+,K+-ATPase activity with an IC50 of less than 0.5 mM (5 x 10^-4 M) and demonstrates [3H]ouabain displacement activity at concentrations of 0.1 to 1 mM[1]. This specific receptor binding profile differentiates it from generic lignans and makes it a specialized tool for ion pump research.

Evidence DimensionNa+,K+-ATPase Inhibition (IC50)
Target Compound Data< 5 x 10^-4 M
Comparator Or BaselineGeneric antioxidant lignans (No specific ouabain displacement)
Quantified DifferenceSpecific digitalis-like receptor binding capability
Conditions[3H]ouabain displacement assay in vitro

Crucial for researchers needing a non-steroidal, structurally distinct inhibitor for Na+,K+-ATPase mapping and digitalis-receptor studies.

Precursor for Stegane and Cyclooctadiene Lignan Synthesis

Due to its fully methylated phenolic groups, arctigenin methyl ether is the mandatory starting material for the synthesis of complex isosteganes via non-phenolic oxidative coupling. Its stability prevents the rapid degradation seen when using unprotected arctigenin under thallium-mediated oxidation[1].

Non-Redox Cytotoxicity Reference Standard

Because it lacks a free phenol, it cannot act as a classical direct antioxidant. Therefore, its low-micromolar IC50 against HepG2 and KKU-M156 cell lines makes it an ideal positive control for researchers aiming to isolate receptor-mediated or pathway-specific anti-proliferative effects from generic oxidative stress modulation .

Na+,K+-ATPase and Digitalis-Receptor Mapping

Its proven ability to displace [3H]ouabain and inhibit Na+,K+-ATPase allows it to be used as a non-steroidal, lignan-based probe for studying ion pump kinetics and identifying endogenous digitalis-like binding sites [2].

XLogP3

3.9

UNII

9TF8GZN966

Wikipedia

Arctigenin methyl ether

Dates

Last modified: 08-15-2023

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